Peliglitazar

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peliglitazar involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary to the originating pharmaceutical company, Bristol-Myers Squibb Co .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Peliglitazar undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons, leading to the reduction of specific functional groups within the molecule.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

Diabetes Treatment

Peliglitazar has been investigated as a therapeutic agent for type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving insulin sensitivity in diabetic animal models. A study indicated that this compound significantly reduced fasting blood glucose levels compared to control groups .

Dyslipidemia Management

The compound shows promise in managing dyslipidemia by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. In preclinical trials, this compound demonstrated a favorable lipid profile, suggesting its potential as a treatment for patients with abnormal lipid metabolism .

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing inflammation associated with metabolic syndrome. Its dual action on lipid and glucose metabolism could mitigate cardiovascular risks in diabetic patients .

Case Studies

Mechanism of Action

Peliglitazar exerts its effects by activating both alpha and gamma peroxisome proliferator-activated receptors. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity, reduces blood glucose levels, and lowers lipid levels in the blood .

Comparison with Similar Compounds

Similar Compounds

Muraglitazar: Another dual alpha/gamma peroxisome proliferator-activated receptor activator, differing from peliglitazar by a single methyl group.

Rosiglitazone: A selective gamma peroxisome proliferator-activated receptor activator used in the treatment of type 2 diabetes.

Pioglitazone: Another selective gamma peroxisome proliferator-activated receptor activator with similar therapeutic applications.

Uniqueness of this compound

This compound is unique in its dual activation of both alpha and gamma peroxisome proliferator-activated receptors, providing a broader range of metabolic effects compared to selective activators like rosiglitazone and pioglitazone. This dual activation allows for more comprehensive management of glucose and lipid levels in patients with metabolic disorders .

Biological Activity

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, which are critical regulators of lipid and glucose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM) and related metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile.

This compound functions primarily through the activation of PPARα and PPARγ, which play distinct but complementary roles in metabolic regulation:

- PPARα : Primarily expressed in the liver, it regulates fatty acid oxidation and promotes lipid metabolism. Activation leads to increased catabolism of triglycerides and enhances the expression of genes involved in lipid transport.

- PPARγ : Predominantly found in adipose tissue, it is crucial for adipogenesis and insulin sensitivity. Its activation helps in glucose homeostasis and improves insulin sensitivity by modulating fat storage and glucose uptake.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid profiles in patients with T2DM. A notable study involved a randomized controlled trial comparing this compound to standard treatments like pioglitazone.

Study Findings

| Parameter | This compound (4 mg) | Pioglitazone (45 mg) | Statistical Significance |

|---|---|---|---|

| Baseline Triglycerides (mg/dL) | 257.0 ± 52.39 | 265.0 ± 61.66 | N/A |

| Absolute Change at Week 24 (mg/dL) | -115.4 ± 68.11 | -33.3 ± 162.41 | p < 0.001 |

| Percentage Change at Week 24 (%) | -45.0 ± 24.78 | -15.5 ± 54.40 | p < 0.001 |

The results indicate that this compound significantly reduced triglyceride levels compared to pioglitazone, showcasing its potential as an effective treatment for hypertriglyceridemia associated with T2DM .

Safety Profile

This compound has been generally well-tolerated in clinical trials, with no serious adverse events reported. The safety analysis included patients who received at least one dose of the drug, indicating a favorable risk-benefit profile.

- Adverse Events : Most reported events were mild to moderate, including gastrointestinal disturbances and minor weight changes.

- Laboratory Parameters : No significant persistent changes were observed in routine laboratory tests among participants receiving this compound.

Comparative Studies

In comparison to other dual PPAR agonists like muraglitazar, this compound has shown distinct pharmacokinetic properties that may influence its clinical application:

- Circulation Stability : Research indicates that the acyl glucuronide metabolites of this compound exhibit different circulation stability compared to muraglitazar, which may lead to varying risk assessments during clinical evaluations .

- Metabolic Effects : Both compounds demonstrate dual agonistic effects; however, this compound's unique structure allows for potentially enhanced metabolic benefits with fewer side effects .

Properties

CAS No. |

331744-64-0 |

|---|---|

Molecular Formula |

C30H30N2O7 |

Molecular Weight |

530.6 g/mol |

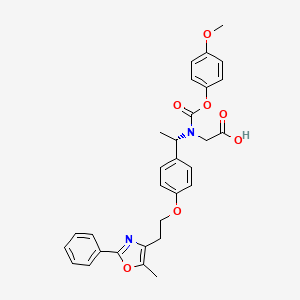

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[(1S)-1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |

InChI |

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34)/t20-/m0/s1 |

InChI Key |

CUADMYMMZWFUCY-FQEVSTJZSA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)[C@H](C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Appearance |

Solid powder |

Key on ui other cas no. |

331744-64-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(((4-methoxyphenoxy)carbonyl)(1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethyl)amino)acetic acid peliglitaza |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.